Prop-2-yn-1-yl N,N,N',N'-tetrabutylphosphorodiamidate
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Overview
Description
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate is a chemical compound with a unique structure that includes a prop-2-yn-1-yl group attached to a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetrabutylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and toluene, and the reaction is often catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.
Scientific Research Applications
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then participate in various chemical reactions, leading to the formation of desired products.
Comparison with Similar Compounds
Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds also contain a prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds with biological activity.
N,N-di(prop-2-yn-1-yl)adamantan-1-amines: These compounds are used in 1,3-dipolar cycloaddition reactions and have applications in the synthesis of pharmacologically active molecules.
The uniqueness of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
56305-15-8 |
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Molecular Formula |
C19H39N2O2P |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-butyl-N-[(dibutylamino)-prop-2-ynoxyphosphoryl]butan-1-amine |
InChI |
InChI=1S/C19H39N2O2P/c1-6-11-15-20(16-12-7-2)24(22,23-19-10-5)21(17-13-8-3)18-14-9-4/h5H,6-9,11-19H2,1-4H3 |
InChI Key |
UIZVATMSLGDSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCC#C |
Origin of Product |
United States |
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